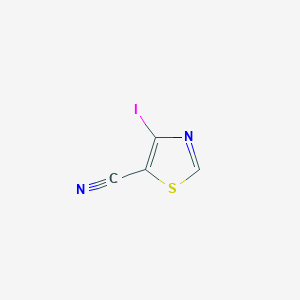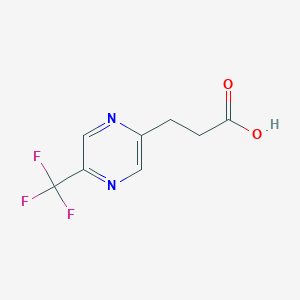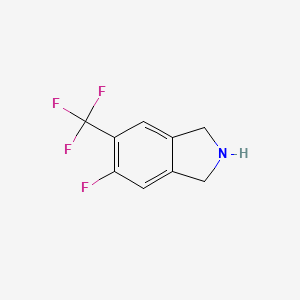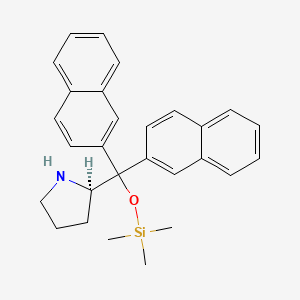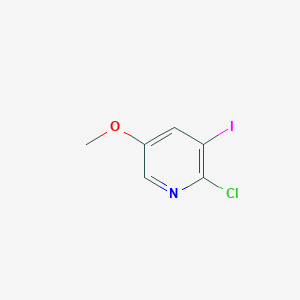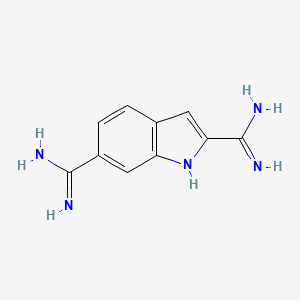
2,6-Diamidino-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,6-diamidino-indole involves the reaction of 2-phenylindole with cyanamide under acidic conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,6-Diamidino-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include methanesulfonic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution. Major products formed from these reactions include various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Diamidino-indole has numerous scientific research applications:
Chemistry: Used as a fluorescent probe for detecting DNA and RNA.
Biology: Employed in cell staining techniques to visualize nuclei and chromosomal DNA.
Medicine: Utilized in diagnostic procedures to detect mycoplasmal infections and assess apoptosis.
Industry: Applied in flow cytometry for measuring nuclear content and sorting chromosomes
Wirkmechanismus
The compound exerts its effects by binding strongly to adenine-thymine-rich regions in DNA. This binding occurs in the minor groove of the DNA helix, leading to a significant increase in fluorescence. The molecular targets include DNA and RNA, and the pathways involved are primarily related to nucleic acid binding and fluorescence emission .
Vergleich Mit ähnlichen Verbindungen
2,6-Diamidino-indole is unique due to its strong binding affinity to adenine-thymine-rich regions and its high fluorescence emission. Similar compounds include:
Hoechst 33342: Another DNA stain that is cell-permeable and used for live-cell imaging.
Propidium iodide: A DNA stain that is not cell-permeable and used for staining dead cells.
Ethidium bromide: A nucleic acid stain used in gel electrophoresis but less specific to adenine-thymine-rich regions
These compounds differ in their cell permeability, binding specificity, and applications, highlighting the unique properties of this compound.
Eigenschaften
CAS-Nummer |
73819-63-3 |
|---|---|
Molekularformel |
C10H11N5 |
Molekulargewicht |
201.23 g/mol |
IUPAC-Name |
1H-indole-2,6-dicarboximidamide |
InChI |
InChI=1S/C10H11N5/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6/h1-4,15H,(H3,11,12)(H3,13,14) |
InChI-Schlüssel |
SFMGKSXWKHFCQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


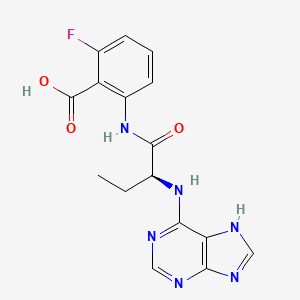
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)
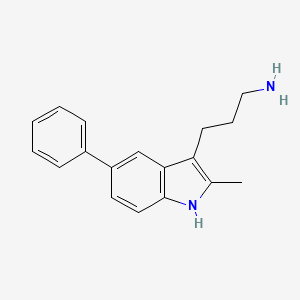

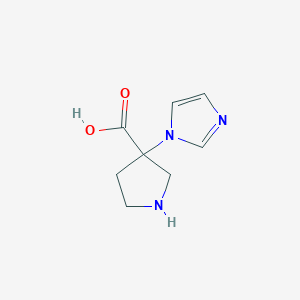
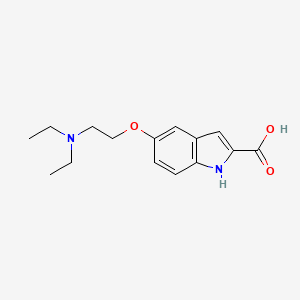
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
